2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate
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Overview
Description
Preparation Methods
The synthesis of EINECS 298-068-1 involves multiple steps, typically starting with the nitration of naphthalene derivatives. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid. The nitrated product is then subjected to sulfonation, where sulfur trioxide or oleum is used to introduce sulfonic acid groups. The final steps involve azo coupling reactions, where diazonium salts react with aromatic amines under controlled pH conditions to form the azo bonds .
Industrial production methods for this compound are similar but are scaled up to handle larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
EINECS 298-068-1 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines and other reduced products.
Scientific Research Applications
EINECS 298-068-1 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments due to its complex aromatic structure and multiple functional groups.
Biology: The compound is used in staining techniques for microscopy, helping to visualize cellular components.
Industry: The compound is used in the production of specialty chemicals, including surfactants and catalysts.
Mechanism of Action
The mechanism of action of EINECS 298-068-1 involves its interaction with various molecular targets. The compound’s azo bonds and sulfonic acid groups allow it to form strong interactions with proteins and other biomolecules. These interactions can disrupt normal cellular processes, making the compound useful in applications like staining and drug development .
Comparison with Similar Compounds
EINECS 298-068-1 can be compared with other similar compounds such as:
2,7-Naphthalenedisulfonic acid: This compound shares a similar core structure but lacks the complex azo groups, making it less versatile in applications.
4-Amino-2-nitrophenol: This compound has similar functional groups but a simpler structure, limiting its use in complex synthesis.
EINECS 298-068-1 stands out due to its unique combination of functional groups, which provide a wide range of chemical reactivity and applications.
Properties
CAS No. |
93777-37-8 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[2-methyl-3-(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)propyl] acetate |
InChI |
InChI=1S/C16H26O2/c1-11(10-18-12(2)17)8-14-9-13-6-7-16(14,5)15(13,3)4/h9,11,13H,6-8,10H2,1-5H3 |
InChI Key |
OBIBNWKUEMBPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2CCC1(C2(C)C)C)COC(=O)C |
Origin of Product |
United States |
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